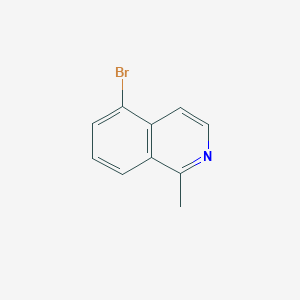

5-Bromo-1-methylisoquinoline

Description

BenchChem offers high-quality 5-Bromo-1-methylisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1-methylisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-8-3-2-4-10(11)9(8)5-6-12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZILNXMSMJASG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 5-Bromo-1-methylisoquinoline in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Bromo-1-methylisoquinoline, a key building block in medicinal chemistry and materials science. Given the nascent stage of research into this specific molecule, this document establishes a predictive framework for its solubility based on established principles and data from structurally analogous compounds. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling informed solvent selection for synthesis, purification, and screening protocols.

Introduction to 5-Bromo-1-methylisoquinoline: A Molecule of Interest

5-Bromo-1-methylisoquinoline belongs to the N-heterocyclic aromatic family, a class of compounds of immense interest in pharmaceutical development due to their prevalence in bioactive molecules.[1] The isoquinoline scaffold itself is a core component of numerous natural alkaloids with significant physiological effects.[2] The introduction of a bromine atom at the 5-position and a methyl group at the 1-position significantly alters the electronic and steric properties of the parent isoquinoline molecule, thereby influencing its reactivity, binding affinity to biological targets, and, critically, its solubility.

A thorough understanding of the solubility of 5-Bromo-1-methylisoquinoline in various organic solvents is paramount for its practical application. Solubility dictates the choice of reaction media, the efficiency of crystallization for purification, and the preparation of stock solutions for biological assays. This guide will delve into the theoretical underpinnings of its solubility, present a predicted solubility profile in a range of common organic solvents, provide a detailed experimental protocol for its empirical determination, and discuss the key factors that govern its dissolution.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its physicochemical properties. While extensive experimental data for 5-Bromo-1-methylisoquinoline is not yet widely available, we can infer its characteristics from its constituent parts and from closely related molecules.

Table 1: Physicochemical Properties of 5-Bromo-1-methylisoquinoline and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Predicted) |

| 5-Bromo-1-methylisoquinoline | C₁₀H₈BrN | 222.08 | 61-65 | ~3.1 |

| Isoquinoline | C₉H₇N | 129.16 | 26-28 | 2.08 |

| 5-Bromoisoquinoline | C₉H₆BrN | 208.06 | 81-84 | 2.8 |

| 6-Bromo-2-methylquinoline | C₁₀H₈BrN | 222.08 | 94-96 | ~3.1 |

Note: LogP values are estimations and can vary based on the prediction algorithm.

The presence of the bromine atom and the methyl group increases the molecular weight and likely the lipophilicity (as indicated by the predicted LogP) compared to the parent isoquinoline. A commercial supplier qualitatively describes 5-Bromo-1-methylisoquinoline as being slightly soluble in water and soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[3]

To provide a more quantitative prediction, we can draw parallels with the experimentally determined solubility of 6-bromo-2-methylquinoline, a structural isomer with a very similar elemental composition and predicted lipophilicity.[4] The solubility of this compound has been systematically studied in a range of solvents.[4] Based on this data, a predicted solubility profile for 5-Bromo-1-methylisoquinoline at 298.15 K (25 °C) is presented below. It is crucial to note that this is a predictive table and empirical verification is highly recommended.

Table 2: Predicted Solubility of 5-Bromo-1-methylisoquinoline in Common Organic Solvents at 298.15 K

| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility (mol/L) | Predicted Solubility (g/L) |

| Toluene | 2.4 | High | > 5.0 |

| Ethyl Acetate | 6.0 | High | > 4.0 |

| Acetone | 20.7 | Moderate-High | ~3.5 |

| Acetonitrile | 37.5 | Moderate | ~3.0 |

| N,N-Dimethylformamide (DMF) | 36.7 | Moderate | ~2.8 |

| n-Propanol | 20.1 | Moderate-Low | ~1.2 |

| Isopropanol | 18.3 | Moderate-Low | ~1.0 |

| Ethanol | 24.6 | Low | ~0.5 |

| Methanol | 32.7 | Low | ~0.1 |

| Water | 80.1 | Very Low | < 0.01 |

This predicted profile suggests that 5-Bromo-1-methylisoquinoline will exhibit good solubility in non-polar aromatic and moderately polar aprotic solvents, with decreasing solubility in more polar protic solvents. Its solubility in water is expected to be very low.

Theoretical Framework of Solubility

The dissolution of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the thermodynamic principles at play.[5] The overall Gibbs free energy change (ΔG) for the dissolution process must be negative for solubility to occur spontaneously.[6]

ΔG = ΔH_sol - TΔS_sol

Where:

-

ΔH_sol is the enthalpy of solution, which is the net energy change resulting from the breaking of solute-solute and solvent-solvent interactions and the formation of solute-solvent interactions.

-

T is the absolute temperature.

-

ΔS_sol is the entropy of solution, which is generally positive as the dissolved solute particles have more freedom of movement than in the solid lattice.

The interplay of intermolecular forces between 5-Bromo-1-methylisoquinoline and the solvent molecules is critical:

-

Van der Waals forces: These are the primary forces at play with non-polar solvents like toluene. The aromatic rings of both the solute and solvent can engage in π-π stacking interactions.

-

Dipole-dipole interactions: The nitrogen atom in the isoquinoline ring introduces a dipole moment, allowing for interactions with polar aprotic solvents like acetone and ethyl acetate.

-

Hydrogen bonding: The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. This is a key interaction with protic solvents like alcohols. However, the bulky bromine atom and the overall lipophilic nature of the molecule can hinder extensive hydrogen bonding, leading to lower solubility in highly polar protic solvents.

The following diagram illustrates the key molecular features of 5-Bromo-1-methylisoquinoline that influence its solubility.

Sources

Navigating the Structural Maze: An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Bromo-1-methylisoquinoline

Abstract

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of heterocyclic compounds is paramount. 5-Bromo-1-methylisoquinoline, a substituted isoquinoline, presents a compelling case study in the application of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data of 5-Bromo-1-methylisoquinoline. Beyond a mere presentation of data, this document delves into the predictive analysis of the spectra, necessitated by the synthetic challenge of isolating this specific isomer from its 7-bromo counterpart. We will explore the theoretical underpinnings of chemical shifts and coupling constants, detail a robust experimental protocol for data acquisition, and demonstrate how multi-dimensional NMR techniques can be leveraged to navigate complex spectral data, particularly in the context of isomeric mixtures. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for the precise characterization of molecular structures.

Introduction: The Central Role of NMR in Heterocyclic Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the arsenal of the modern chemist, providing intricate details of molecular structure with atomic-level resolution. For professionals engaged in the synthesis and characterization of novel chemical entities, particularly within the realm of nitrogen-containing heterocycles like isoquinolines, a thorough understanding of NMR is not just advantageous but essential. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of substituents, such as a methyl group at the C1 position and a bromine atom at the C5 position, profoundly influences the electronic environment and, consequently, the biological activity of the molecule.

A significant challenge in the synthesis of 5-Bromo-1-methylisoquinoline is the frequent co-formation of its regioisomer, 7-Bromo-1-methylisoquinoline, often as an inseparable mixture. This synthetic reality underscores the critical need for a detailed understanding of the NMR spectra of each isomer to accurately characterize the product mixture. This guide will, therefore, not only present the spectral data for 5-Bromo-1-methylisoquinoline but also provide a comparative analysis with its 7-bromo isomer, empowering the researcher to dissect these complex datasets.

Methodology: Acquiring High-Fidelity NMR Spectra

The quality of NMR data is intrinsically linked to the meticulousness of the experimental setup. The following protocol outlines a standardized procedure for the acquisition of high-resolution ¹H and ¹³C NMR spectra of substituted isoquinolines.

Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a common and appropriate solvent for isoquinoline derivatives, offering good solubility and a distinct residual solvent peak for referencing. For certain applications, such as studying hydrogen bonding or in cases of poor solubility, other deuterated solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) may be employed.

-

Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining high-quality ¹H and ¹³C NMR spectra on a modern spectrometer.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments of different field strengths.

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz | 100 MHz |

| Pulse Program | zg30 | zgpg30 |

| Number of Scans | 16 | 1024 |

| Relaxation Delay | 2.0 s | 2.0 s |

| Acquisition Time | 4.0 s | 1.0 s |

| Spectral Width | 20 ppm | 240 ppm |

| Temperature | 298 K | 298 K |

Causality Behind Experimental Choices: The choice of a 30° pulse angle (zg30) for both ¹H and ¹³C experiments represents a compromise between signal intensity and the time required for the nuclei to return to equilibrium, allowing for a shorter relaxation delay and faster data acquisition. For ¹³C NMR, a larger number of scans is necessary due to the low natural abundance of the ¹³C isotope (approximately 1.1%).

Spectral Analysis and Interpretation

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectra, the atoms of 5-Bromo-1-methylisoquinoline are numbered according to IUPAC nomenclature as shown in the diagram below.

Caption: Structure of 5-Bromo-1-methylisoquinoline with IUPAC numbering.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum of 1-methylisoquinoline serves as our foundational reference. The introduction of an electronegative bromine atom at the C5 position will induce predictable changes in the chemical shifts of the neighboring protons.

¹H NMR Data for 1-Methylisoquinoline (Reference)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | ~7.45 | d | 5.8 |

| H4 | ~8.05 | d | 5.8 |

| H5 | ~7.70 | d | 8.3 |

| H6 | ~7.55 | t | 7.5 |

| H7 | ~7.65 | t | 7.5 |

| H8 | ~8.15 | d | 8.3 |

| 1-CH₃ | ~2.90 | s | - |

Predicted ¹H NMR Data for 5-Bromo-1-methylisoquinoline

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Shift |

| H3 | ~7.50 | d | 5.8 | Minor inductive effect from Br. |

| H4 | ~8.10 | d | 5.8 | Minor inductive effect from Br. |

| H6 | ~7.75 | d | 7.5 | Deshielded by the adjacent Br (ortho). |

| H7 | ~7.45 | t | 7.5 | Shielded by the Br (meta). |

| H8 | ~8.05 | d | 7.5 | Minor effect from Br (para). |

| 1-CH₃ | ~2.90 | s | - | Unlikely to be significantly affected. |

Analysis of Predicted ¹H Spectrum:

-

Aromatic Region (7.0-8.5 ppm): The spectrum is expected to show five signals in the aromatic region. The most downfield signal is likely to be H4, being peri to the nitrogen lone pair. The introduction of bromine at C5 will cause a significant downfield shift for the ortho proton, H6. The meta proton, H7, may experience a slight shielding effect. The para proton, H8, is expected to be least affected.

-

Aliphatic Region (2.5-3.0 ppm): A singlet corresponding to the three protons of the methyl group at the C1 position is expected around 2.90 ppm.

-

Coupling Constants: The coupling constants are characteristic of the isoquinoline ring system. The ortho coupling between adjacent protons (e.g., H6-H7, H7-H8) is typically in the range of 7-9 Hz, while the meta coupling is much smaller (2-3 Hz) and often not resolved. The coupling between H3 and H4 across the nitrogen-containing ring is typically around 5-6 Hz.

Comparative Analysis with 7-Bromo-1-methylisoquinoline:

For the 7-bromo isomer, the bromine atom would exert its primary deshielding effect on the ortho protons, H6 and H8. This would result in a distinctly different pattern in the aromatic region, allowing for the differentiation of the two isomers in a mixture. Specifically, H6 and H8 would be shifted significantly downfield compared to their positions in the 5-bromo isomer.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The prediction of the ¹³C NMR spectrum follows a similar logic, starting with the known data for isoquinoline and considering the substituent chemical shifts (SCS) for a methyl group and a bromine atom.

¹³C NMR Data for Isoquinoline (Reference)

| Carbon | Chemical Shift (δ, ppm) |

| C1 | ~152.7 |

| C3 | ~143.2 |

| C4 | ~120.5 |

| C4a | ~128.8 |

| C5 | ~127.7 |

| C6 | ~130.4 |

| C7 | ~127.3 |

| C8 | ~126.5 |

| C8a | ~135.8 |

Predicted ¹³C NMR Data for 5-Bromo-1-methylisoquinoline

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Shift |

| C1 | ~160 | Downfield shift due to the α-effect of the methyl group. |

| C3 | ~143 | Minimal effect from the substituents. |

| C4 | ~121 | Minimal effect from the substituents. |

| C4a | ~129 | Minimal effect from the substituents. |

| C5 | ~118 | Significant upfield shift due to the direct attachment of bromine (ipso-carbon). |

| C6 | ~133 | Downfield shift due to the ortho-effect of bromine. |

| C7 | ~128 | Minimal effect from the substituents. |

| C8 | ~127 | Minimal effect from the substituents. |

| C8a | ~136 | Minimal effect from the substituents. |

| 1-CH₃ | ~22 | Typical chemical shift for a methyl group on an aromatic ring. |

Analysis of Predicted ¹³C Spectrum:

The most notable feature in the predicted ¹³C NMR spectrum is the significant upfield shift of the C5 carbon directly attached to the bromine atom. This is a characteristic effect of halogen substitution on an aromatic ring. The C1 carbon will be shifted downfield due to the alpha-effect of the methyl group. The remaining carbon signals are expected to be less affected.

The Power of 2D NMR in Isomeric Mixture Analysis

When dealing with an inseparable mixture of 5-Bromo-1-methylisoquinoline and 7-Bromo-1-methylisoquinoline, one-dimensional NMR spectra can be challenging to interpret due to overlapping signals. In such cases, two-dimensional (2D) NMR experiments are invaluable.

Caption: Workflow illustrating the application of 2D NMR techniques.

-

COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-spin coupled to each other. In the isomeric mixture, COSY would allow the tracing of the connectivity of the protons within each isomer's spin system, helping to differentiate the two sets of signals.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is extremely powerful for assigning the carbon signals based on the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (those without attached protons) and for confirming the overall connectivity of the carbon skeleton. For example, the protons of the methyl group (1-CH₃) would show an HMBC correlation to C1 and C8a, confirming their position.

By employing a combination of these 2D NMR techniques, it is possible to confidently assign the ¹H and ¹³C NMR signals for both the 5-bromo and 7-bromo isomers within the mixture, providing a complete and accurate characterization of the synthetic product.

Conclusion

The structural elucidation of 5-Bromo-1-methylisoquinoline by NMR spectroscopy is a multifaceted task that extends beyond simple data acquisition. It requires a predictive understanding of substituent effects, a meticulous experimental approach, and the strategic application of advanced NMR techniques. The common synthetic challenge of co-forming the 7-bromo isomer highlights the necessity for a comprehensive analytical strategy. This guide has provided a framework for approaching this challenge, from sample preparation to the interpretation of complex 2D NMR data. By following these principles, researchers can confidently navigate the structural maze of substituted heterocyclic compounds, ensuring the integrity of their chemical discoveries and advancing the frontiers of drug development.

References

- Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

Chegg. (n.d.). 1H NMR , 5-Bromoisoquinoline. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). Isoquinoline. Retrieved from [Link]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-Bromo-1-methylisoquinoline

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 5-Bromo-1-methylisoquinoline, a halogenated heterocyclic compound of interest to researchers, scientists, and drug development professionals. By integrating established principles of mass spectrometry with field-proven insights, this document outlines the theoretical and practical considerations for the structural elucidation and analytical characterization of this molecule.

Introduction to 5-Bromo-1-methylisoquinoline: A Molecule of Interest

5-Bromo-1-methylisoquinoline belongs to the isoquinoline alkaloid family, a class of compounds with significant and diverse biological activities. The introduction of a bromine atom and a methyl group to the isoquinoline core modifies its physicochemical properties, influencing its potential applications in medicinal chemistry and materials science. A precise understanding of its molecular structure and fragmentation behavior under mass spectrometric conditions is paramount for its unambiguous identification in complex matrices and for quality control in synthetic processes.

Chemical Properties of 5-Bromo-1-methylisoquinoline

A summary of the key chemical properties of 5-Bromo-1-methylisoquinoline is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrN | [1] |

| Molecular Weight | 222.08 g/mol | [1] |

| Monoisotopic Mass | 220.98401 Da | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 61-65 °C | [1] |

| Solubility | Slightly soluble in water; soluble in organic solvents such as ethanol and DMSO. | [1] |

| CAS Number | 34601-94-4 | [1] |

Core Principles of Mass Spectrometry for Halogenated Heterocycles

The mass spectrometric analysis of 5-Bromo-1-methylisoquinoline is underpinned by several key principles. A thorough understanding of these concepts is essential for accurate data interpretation.

Ionization Techniques: A Deliberate Choice

The choice of ionization technique is critical and dictates the nature of the resulting mass spectrum.

-

Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and extensive, reproducible fragmentation.[3] This provides a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation. Given the aromatic and relatively stable nature of the isoquinoline core, EI is the recommended technique for generating a rich fragmentation spectrum for this compound.

-

Soft Ionization Techniques (e.g., ESI, APCI): Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are "soft" ionization methods that typically produce protonated molecules ([M+H]⁺) with minimal fragmentation. These techniques are particularly useful for confirming the molecular weight of the analyte and are often employed in liquid chromatography-mass spectrometry (LC-MS) applications.

The Isotopic Signature of Bromine: A Definitive Marker

A key characteristic in the mass spectrum of a bromine-containing compound is its distinct isotopic pattern. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (approximately 50.5% and 49.5%, respectively).[3][4] This results in any ion containing a single bromine atom appearing as a pair of peaks (a doublet) of almost equal intensity, separated by two mass-to-charge units (m/z).[3] This "M" and "M+2" pattern is a definitive indicator for the presence of bromine in an unknown analyte.

Experimental Design and Methodologies

A robust and well-defined experimental protocol is the foundation of reliable mass spectrometric analysis. The following sections detail a recommended workflow for the analysis of 5-Bromo-1-methylisoquinoline.

Sample Preparation Protocol

-

Standard Solution Preparation: Accurately weigh approximately 1 mg of 5-Bromo-1-methylisoquinoline and dissolve it in 1 mL of a suitable volatile organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Working Solution Preparation: Serially dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion analysis or GC-MS analysis.

-

Solvent Blank: Prepare a solvent blank using the same solvent as the sample to identify any background contaminants.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is the preferred method for the analysis of volatile and semi-volatile compounds like 5-Bromo-1-methylisoquinoline.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector: Splitless injection of 1 µL at 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

MS Parameters:

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Mass Scan Range: m/z 40-300.

-

Experimental Workflow Diagram

Caption: Workflow for the GC-MS analysis of 5-Bromo-1-methylisoquinoline.

Data Interpretation: Predicting the Fragmentation Pattern

Mass Spectrum of 1-Methylisoquinoline

The mass spectrum of 1-methylisoquinoline (C₁₀H₉N, MW = 143.19 g/mol ) provides a crucial reference point.[5]

| m/z | Putative Ion | Relative Intensity |

| 143 | [M]⁺• | High |

| 142 | [M-H]⁺ | Moderate |

| 115 | [M-H-HCN]⁺ or [M-C₂H₄]⁺ | High |

| 116 | Isotope peak of 115 | Moderate |

The high intensity of the molecular ion at m/z 143 is characteristic of a stable aromatic system. The loss of a hydrogen radical to form the [M-H]⁺ ion at m/z 142 is also a common feature. The major fragment at m/z 115 likely arises from the loss of hydrogen cyanide (HCN) from the [M-H]⁺ ion or the loss of ethylene (C₂H₄) from the molecular ion through ring rearrangement.

Predicted Fragmentation of 5-Bromo-1-methylisoquinoline

Based on the fragmentation of 1-methylisoquinoline and the presence of the bromine atom, the following fragmentation pathways are proposed for 5-Bromo-1-methylisoquinoline.

-

Molecular Ion (M⁺•): The molecular ion will appear as a doublet at m/z 221 and 223 , corresponding to [C₁₀H₈⁷⁹BrN]⁺• and [C₁₀H₈⁸¹BrN]⁺•, respectively. These peaks will have a relative intensity ratio of approximately 1:1 and are expected to be of high abundance due to the stability of the aromatic ring system.

-

Loss of a Hydrogen Radical ([M-H]⁺): Fragmentation via the loss of a hydrogen atom will result in a doublet at m/z 220 and 222 .

-

Loss of a Bromine Radical ([M-Br]⁺): Cleavage of the C-Br bond, a relatively weak bond, will lead to the formation of a prominent fragment ion at m/z 142 . This fragment corresponds to the 1-methylisoquinolinium cation.

-

Loss of Methyl Radical ([M-CH₃]⁺): The loss of the methyl group from the molecular ion is another plausible fragmentation pathway, which would produce a doublet at m/z 206 and 208 .

-

Further Fragmentation: The fragment at m/z 142 ([M-Br]⁺) is expected to undergo further fragmentation similar to that of 1-methylisoquinoline, including the loss of HCN to yield a fragment at m/z 115 .

Predicted Fragmentation Pathway Diagram

Sources

- 1. 5-bromo-1-methylisoquinoline at Best Price in Mumbai, Maharashtra | A B Enterprises [tradeindia.com]

- 2. PubChemLite - 5-bromo-1-methylisoquinoline (C10H8BrN) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. 1-Methylisoquinoline | C10H9N | CID 15592 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Determination of 5-Bromo-1-methylisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, hypothetical framework for the determination of the crystal structure of 5-Bromo-1-methylisoquinoline, a compound of significant interest within medicinal chemistry. While a solved crystal structure for this specific molecule is not publicly available, this document outlines a detailed, field-proven workflow, from synthesis and crystallization to single-crystal X-ray diffraction analysis, structure solution, and refinement. By elucidating the experimental rationale and potential structural insights, this guide serves as a valuable resource for researchers engaged in the structural characterization of novel small molecules, particularly those with pharmaceutical potential. The isoquinoline scaffold is a privileged structure in drug discovery, and understanding the three-dimensional arrangement of its derivatives is paramount for structure-activity relationship (SAR) studies and rational drug design.

Introduction: The Significance of 5-Bromo-1-methylisoquinoline

The isoquinoline nucleus is a core structural motif in a vast number of natural products and synthetic compounds with diverse and potent biological activities.[1] Its derivatives have been explored for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3] The introduction of specific substituents onto the isoquinoline ring system allows for the fine-tuning of a compound's physicochemical and pharmacological properties.[2]

5-Bromo-1-methylisoquinoline combines three key features: the isoquinoline core, a methyl group at the 1-position, and a bromine atom at the 5-position. The methyl group can influence steric interactions and metabolic stability, while the bromine atom can significantly impact the molecule's properties. Bromine, as a halogen, can participate in halogen bonding, a non-covalent interaction that can influence molecular packing and receptor binding.[4][5] The introduction of bromine can also enhance therapeutic activity and favorably affect a drug's metabolism and duration of action.[4][5]

Determining the precise three-dimensional crystal structure of 5-Bromo-1-methylisoquinoline is therefore a critical step in understanding its chemical behavior and unlocking its full potential in drug development. X-ray crystallography provides unambiguous information about molecular geometry, conformation, and intermolecular interactions, which are essential for computational modeling, SAR studies, and the rational design of more potent and selective drug candidates.

Table 1: Physicochemical Properties of 5-Bromo-1-methylisoquinoline

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrN | [6][7] |

| Molecular Weight | 222.08 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 61-65 °C | |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and DMSO | |

| CAS Number | 34601-94-4 |

A Hypothetical Workflow for Crystal Structure Determination

This section outlines a robust and logical workflow for determining the crystal structure of 5-Bromo-1-methylisoquinoline.

Caption: A generalized workflow for the determination of a small molecule crystal structure.

Part A: Synthesis and Crystallization: The Foundation of a High-Quality Structure

Experimental Protocol: Synthesis of 5-Bromo-1-methylisoquinoline

A plausible synthetic route can be adapted from known procedures for similar isoquinoline derivatives.[1] One potential method involves the following steps:

-

Starting Material: 5-Bromoisoquinoline. This can be synthesized via the bromination of isoquinoline.[8][9][10]

-

Conversion to a Reactive Intermediate: Conversion of 5-bromoisoquinoline to 5-bromo-1-chloroisoquinoline.[11]

-

Methylation: A Grignard reaction using methylmagnesium iodide (MeMgI) in the presence of a suitable catalyst, such as a palladium complex, can be employed to introduce the methyl group at the 1-position.[1]

-

Work-up and Purification: The reaction mixture would be quenched, and the product extracted. Purification would likely be achieved through column chromatography to yield pure 5-Bromo-1-methylisoquinoline.

Experimental Protocol: Single Crystal Growth

Obtaining a high-quality single crystal is often the most challenging step. Several techniques should be systematically explored:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and is often determined empirically.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

The optimal crystal for diffraction should be optically clear, have well-defined faces, and be between 0.1 and 0.3 mm in its largest dimension.[12]

Part B: Single-Crystal X-ray Diffraction: Probing the Crystal Lattice

Experimental Protocol: Data Collection

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector.[13]

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal lattice system.

-

Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The exposure time per frame and the total number of frames are optimized to ensure good data quality and completeness. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

Caption: Simplified schematic of an X-ray diffraction experiment.

Part C: Structure Solution and Refinement: From Data to a 3D Model

Structure Solution

The collected diffraction data contains information about the intensities of the diffracted X-rays, but the phase information is lost. The "phase problem" is solved using computational methods:

-

Direct Methods: These methods use statistical relationships between the intensities of the reflections to directly calculate the phases. This is the most common method for small molecules.

-

Patterson Methods: This method is particularly useful when a heavy atom (like bromine) is present in the structure. The positions of the heavy atoms are determined first, and this information is then used to determine the positions of the lighter atoms.

Structure Refinement

Once an initial model of the structure is obtained, it is refined to improve the agreement between the calculated and observed diffraction data.[14][15][16] This is an iterative process of least-squares minimization. The quality of the final structure is assessed by several factors, including the R-factor (residual factor), which should ideally be below 5% for a well-refined small molecule structure.

Anticipated Structural Insights and Data Presentation

Based on the known structures of related isoquinoline derivatives, we can anticipate certain structural features for 5-Bromo-1-methylisoquinoline.

Table 2: Hypothetical Crystallographic Data for 5-Bromo-1-methylisoquinoline

| Parameter | Anticipated Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ (common for chiral molecules if resolved) |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Z (molecules/unit cell) | 4 |

Potential Intermolecular Interactions

A key feature to investigate in the crystal packing would be the presence of halogen bonding involving the bromine atom. The bromine atom can act as an electrophilic "σ-hole" donor, interacting with nucleophilic atoms like nitrogen or oxygen in neighboring molecules. Other potential interactions include π-π stacking between the isoquinoline ring systems and C-H···π interactions.

Caption: Potential intermolecular interactions in the crystal lattice of 5-Bromo-1-methylisoquinoline.

Conclusion

This technical guide has presented a comprehensive and scientifically grounded hypothetical workflow for the determination of the crystal structure of 5-Bromo-1-methylisoquinoline. By following the outlined protocols for synthesis, crystallization, data collection, and structure solution and refinement, researchers can obtain a high-quality crystal structure. The resulting three-dimensional model would provide invaluable insights into the molecule's conformation and intermolecular interactions, thereby facilitating a deeper understanding of its chemical properties and providing a solid foundation for its potential development as a therapeutic agent. The structural data would be a critical asset for medicinal chemists and drug development professionals, enabling more effective and targeted drug design efforts.

References

-

5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one | C9H8BrNO | CID 21865472 - PubChem. (n.d.). Retrieved January 23, 2024, from [Link]

-

Product Class 5: Isoquinolines. (n.d.). Science of Synthesis, 15, 661-838. Retrieved January 23, 2024, from [Link]

-

1-Methylisoquinoline | C10H9N | CID 15592 - PubChem. (n.d.). Retrieved January 23, 2024, from [Link]

-

5-Bromo-1-methylisoindoline hydrochloride | C9H11BrClN | CID 18401808 - PubChem. (n.d.). Retrieved January 23, 2024, from [Link]

-

X-ray Diffraction Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved January 23, 2024, from [Link]

-

Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias - MDPI. (n.d.). Retrieved January 23, 2024, from [Link]

- US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents. (n.d.).

-

5-bromo-1-methylisoquinoline (C10H8BrN) - PubChemLite. (n.d.). Retrieved January 23, 2024, from [Link]

-

A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents - ResearchGate. (n.d.). Retrieved January 23, 2024, from [Link]

-

Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. (n.d.). Retrieved January 23, 2024, from [Link]

-

Single-crystal X-ray Diffraction - SERC (Carleton). (n.d.). Retrieved January 23, 2024, from [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. (n.d.). Retrieved January 23, 2024, from [Link]

-

The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory | Journal of Chemical Education - ACS Publications. (n.d.). Retrieved January 23, 2024, from [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science. (n.d.). Retrieved January 23, 2024, from [Link]

-

Structure solution and refinement: introductory strategies. (n.d.). Retrieved January 23, 2024, from [Link]

-

Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline - ResearchGate. (n.d.). Retrieved January 23, 2024, from [Link]

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. (n.d.). Retrieved January 23, 2024, from [Link]

-

Experimental setup for high-pressure single crystal diffraction at... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 23, 2024, from [Link]

-

X-Ray diffraction analyses of the natural isoquinoline alkaloids Berberine and Sanguinarine complexed with double helix DNA d(CGTACG) - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 23, 2024, from [Link]

-

Structure refinement: some background theory and practical strategies - MIT. (n.d.). Retrieved January 23, 2024, from [Link]

-

X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC - NIH. (n.d.). Retrieved January 23, 2024, from [Link]

-

Structures and representative X-ray structures of the isoquinolines resynthesized on a mmol scale selected from the plate according to the analytical performance. - ResearchGate. (n.d.). Retrieved January 23, 2024, from [Link]

-

Structure refinement: Some background theory and practical strategies - ResearchGate. (n.d.). Retrieved January 23, 2024, from [Link]

-

Crystal structure refinement - Oxford Academic. (n.d.). Retrieved January 23, 2024, from [Link]

-

72678-12-7 | MFCD18260473 | 5-Bromo-1-methylisoquinoline | AA Blocks. (n.d.). Retrieved January 23, 2024, from [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. (2022). Journal of Medical Science, 91(4), e791. Retrieved January 23, 2024, from [Link]

-

5-Bromoisoquinolin-1(2H)-one | CAS 190777-77-6 | AMERICAN ELEMENTS ®. (n.d.). Retrieved January 23, 2024, from [Link]

-

New Tricks of the Trade for Crystal Structure Refinement | ACS Central Science. (n.d.). Retrieved January 23, 2024, from [Link]

-

The Cambridge Structural Database - BiŌkeanós. (n.d.). Retrieved January 23, 2024, from [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. jms.ump.edu.pl [jms.ump.edu.pl]

- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 6. PubChemLite - 5-bromo-1-methylisoquinoline (C10H8BrN) [pubchemlite.lcsb.uni.lu]

- 7. aablocks.com [aablocks.com]

- 8. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. 5-Bromo-1-chloroisoquinoline | [frontierspecialtychemicals.com]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. web.mit.edu [web.mit.edu]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

5-Bromo-1-methylisoquinoline: A Versatile Scaffold for Modern Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Isoquinoline Core

The isoquinoline scaffold, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry and materials science.[1][2] This privileged structure is found in a vast array of natural alkaloids with profound biological activities, including the vasodilator papaverine and the anticancer agent noscapine.[3] The inherent properties of the isoquinoline nucleus, such as its rigidity, aromaticity, and ability to participate in hydrogen bonding, make it an ideal framework for the design of novel therapeutic agents and functional materials.[1][4] Isoquinoline derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][5][4]

This guide focuses on a particularly valuable, yet underexplored, derivative: 5-Bromo-1-methylisoquinoline . The strategic placement of a bromine atom at the C5 position and a methyl group at the C1 position imbues this molecule with unique reactivity and potential for diversification, making it a highly attractive starting material for a multitude of research applications. The bromine atom serves as a versatile synthetic handle for various cross-coupling reactions, allowing for the introduction of a wide range of substituents. The methyl group at the C1 position can influence the molecule's steric and electronic properties, potentially modulating its interaction with biological targets.

This document will provide a comprehensive overview of the synthesis, potential research applications, and detailed experimental protocols related to 5-Bromo-1-methylisoquinoline, serving as a technical resource for scientists at the forefront of innovation.

Synthesis and Characterization of 5-Bromo-1-methylisoquinoline

A reliable and scalable synthesis of 5-Bromo-1-methylisoquinoline is crucial for its widespread application. While various methods for the synthesis of isoquinoline derivatives exist, a common approach involves the cyclization of a substituted phenylethylamine precursor.[2] A practical synthesis for 5-Bromo-1-methylisoquinoline can be achieved through a multi-step sequence, often starting from a readily available brominated aromatic compound.

One plausible synthetic route involves the C-H activation and annulation of an (E)-1-(3-bromophenyl)ethanone O-acetyl oxime with vinyl acetate, which can yield a mixture of 5-bromo-1-methylisoquinoline and its 7-bromo isomer. Separation of these regioisomers is a critical step for obtaining the pure 5-bromo derivative.

Illustrative Synthetic Protocol:

Step 1: Synthesis of (E)-1-(3-bromophenyl)ethanone O-acetyl oxime

-

To a solution of 3-bromoacetophenone in ethanol, add hydroxylamine hydrochloride and sodium acetate.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Filter the resulting precipitate, wash with water, and dry to obtain 1-(3-bromophenyl)ethanone oxime.

-

Treat the oxime with acetic anhydride in the presence of a base like pyridine to yield the O-acetyl oxime.

Step 2: Rhodium-catalyzed C-H Activation/Annulation

-

In a sealed tube, combine (E)-1-(3-bromophenyl)ethanone O-acetyl oxime, a rhodium catalyst (e.g., [RhCp*Cl2]2), a silver salt (e.g., AgSbF6), and vinyl acetate in a suitable solvent (e.g., 1,2-dichloroethane).

-

Heat the mixture at a specified temperature (e.g., 80-100 °C) for 12-24 hours.

-

Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction, filter through a pad of celite, and concentrate the filtrate under reduced pressure.

Step 3: Purification

-

The crude product, a mixture of 5- and 7-bromo-1-methylisoquinoline, is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Careful fractionation is required to separate the two isomers.

Characterization: The final product should be thoroughly characterized by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and isomeric purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point: As a measure of purity.

Potential Research Applications

The unique structural features of 5-Bromo-1-methylisoquinoline open up a vast landscape of research possibilities. The bromine atom at the C5 position is a key functional group that allows for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[6][7][8] These reactions enable the introduction of diverse aryl, heteroaryl, alkyl, and amino groups, facilitating the rapid generation of compound libraries for screening.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

The isoquinoline core is a well-established pharmacophore in numerous clinically approved drugs.[9] 5-Bromo-1-methylisoquinoline serves as an excellent starting point for the development of new therapeutic agents.

3.1.1. Kinase Inhibitors for Oncology

Many quinoline and isoquinoline derivatives have shown potent inhibitory activity against a range of protein kinases, which are crucial targets in cancer therapy.[10][11][12] The 5-Bromo-1-methylisoquinoline scaffold can be elaborated to design novel kinase inhibitors.

Hypothetical Drug Discovery Workflow:

The following workflow outlines a strategy for developing kinase inhibitors based on the 5-Bromo-1-methylisoquinoline scaffold.

Caption: A workflow for the discovery of kinase inhibitors.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: In a microwave vial, combine 5-Bromo-1-methylisoquinoline (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ (2.0 eq.).

-

Solvent: Add a degassed mixture of a suitable organic solvent (e.g., dioxane or toluene) and water (e.g., 4:1 v/v).

-

Reaction: Seal the vial and heat the mixture in a microwave reactor at 100-120 °C for 15-30 minutes.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Rationale for Experimental Choices:

-

Palladium Catalyst: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki couplings. Other catalysts like Pd(dppf)Cl₂ can also be effective, especially for challenging substrates.

-

Base: An inorganic base like K₂CO₃ is required to activate the boronic acid.

-

Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.

-

Microwave Irradiation: This technique often significantly reduces reaction times and can improve yields compared to conventional heating.

Hypothetical Signaling Pathway Modulation:

A derivative of 5-Bromo-1-methylisoquinoline could potentially inhibit a key signaling pathway implicated in cancer, such as the PI3K/Akt/mTOR pathway.

Caption: A potential mechanism of action for an isoquinoline-based kinase inhibitor.

Materials Science: Building Blocks for Functional Materials

The rigid, planar structure of the isoquinoline core makes it an attractive building block for the synthesis of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] The ability to functionalize the 5-position of 5-Bromo-1-methylisoquinoline allows for the tuning of the electronic and photophysical properties of the resulting materials.

Potential Applications in Materials Science:

| Application Area | Potential Role of 5-Bromo-1-methylisoquinoline Derivatives | Desired Properties of Derivatives |

| OLEDs | As host materials or emitters in the emissive layer. | High thermal stability, good charge transport properties, and tunable emission wavelengths. |

| OPVs | As electron donor or acceptor materials in the active layer. | Broad absorption spectra, suitable energy levels for efficient charge separation. |

| Sensors | As fluorescent chemosensors for the detection of metal ions or other analytes. | High quantum yield, selective binding to the analyte leading to a change in fluorescence. |

Experimental Workflow for Material Synthesis:

Sources

- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 2. Isoquinoline - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]

- 7. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

- 10. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) | MDPI [mdpi.com]

An In-Depth Technical Guide to the Isomeric Purity of 5-Bromo-1-methylisoquinoline

Foreword: The Criticality of Isomeric Purity in Pharmaceutical Development

In the landscape of modern drug development, the precise chemical identity and purity of an active pharmaceutical ingredient (API) are paramount. For molecules such as 5-Bromo-1-methylisoquinoline, a key building block in the synthesis of various pharmacologically active compounds, the control of isomeric impurities is not merely a matter of regulatory compliance but a fundamental aspect of ensuring safety and efficacy. Isomers, molecules with the same molecular formula but different structural arrangements, can exhibit vastly different pharmacological and toxicological profiles. The presence of an undesired isomer, even in trace amounts, can impact the therapeutic window of a drug, introduce unforeseen toxicity, or alter its metabolic pathway.

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of analytical methods to provide a deeper understanding of why certain strategies are employed. We will explore the synthetic origins of isomeric impurities, delve into the mechanistic principles of their analytical separation and characterization, and frame this knowledge within the context of global regulatory expectations. Our objective is to equip you with the expertise to develop and validate a robust, self-validating system for the control of isomeric purity, ensuring the quality and integrity of your final API.

The Genesis of Isomeric Impurities: A Synthetic Perspective

Understanding the potential isomeric impurities of 5-Bromo-1-methylisoquinoline begins with an examination of its synthesis. The molecule is typically formed in a multi-step process, often involving the initial synthesis of the 1-methylisoquinoline core followed by electrophilic bromination. Each of these stages presents opportunities for the formation of positional isomers.

Formation of the 1-Methylisoquinoline Scaffold

Common synthetic routes to the 1-methylisoquinoline core include the Bischler-Napieralski and Pictet-Spengler reactions.

-

Bischler-Napieralski Reaction: This involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃)[1][2]. The regioselectivity of the cyclization is directed by the substituents on the phenyl ring. In the absence of strong directing groups, a mixture of cyclization products can occur, leading to isomeric isoquinoline cores.

-

Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure[3][4][5]. Similar to the Bischler-Napieralski reaction, the position of cyclization is influenced by the electronic nature of the aromatic ring, which can lead to the formation of isomeric products.

Electrophilic Bromination: The Primary Source of Isomers

The most significant source of isomeric impurities arises from the bromination of the 1-methylisoquinoline ring. This is an electrophilic aromatic substitution reaction, and the position of the incoming bromine atom is directed by the existing substituents and the inherent reactivity of the isoquinoline ring system.

The isoquinoline nucleus is an electron-deficient system, but the fused benzene ring is more susceptible to electrophilic attack than the pyridine ring. The directing effect of the nitrogen atom and the methyl group at the 1-position influences the final position of bromination. While the 5-position is a major site of bromination, other positions on the benzene ring, notably the 7-position, are also susceptible to attack. This can lead to a mixture of brominated isomers, with 7-Bromo-1-methylisoquinoline being the most probable and critical isomeric impurity. The similar physical properties of these isomers can make their separation challenging.

Additionally, over-bromination can lead to the formation of di-brominated species, such as 5,8-dibromoisoquinoline, which can also be difficult to remove[6].

Sources

Methodological & Application

Palladium-Catalyzed Synthesis of Arylated 1-Methylisoquinolines: Mechanisms, Protocols, and Field Insights

An Application Guide for Researchers

Prepared by a Senior Application Scientist, this guide provides an in-depth exploration of palladium-catalyzed methods for the synthesis of arylated 1-methylisoquinolines. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the isoquinoline scaffold in a wide array of pharmacologically active molecules.[1][2][3][4][5] This document moves beyond simple procedural lists to explain the causality behind experimental choices, offering robust, self-validating protocols grounded in established chemical principles.

Strategic Overview: The Power of Palladium Catalysis

The isoquinoline core is a privileged structure in medicinal chemistry, found in natural products and synthetic drugs with activities ranging from anticancer and antimicrobial to anti-inflammatory.[3][4][5] The introduction of an aryl group, particularly at the 1-methyl position, can significantly modulate a molecule's biological activity, making the development of efficient arylation methods a critical goal.

Traditional synthetic routes to such complex molecules can be lengthy and lack regiocontrol.[1] Modern organic synthesis has been revolutionized by transition-metal-catalyzed cross-coupling reactions, with palladium catalysis emerging as a premier tool for C-C bond formation.[6][7] For the synthesis of arylated 1-methylisoquinolines, two primary palladium-catalyzed strategies are dominant:

-

Direct C(sp³)–H Arylation: This cutting-edge approach involves the direct functionalization of the C-H bonds of the 1-methyl group. It is highly atom-economical and avoids the need for pre-functionalization of the isoquinoline starting material. The activation of typically inert C(sp³)–H bonds adjacent to a nitrogen heterocycle is a challenging but powerful transformation.[8][9]

-

Cross-Coupling of Pre-functionalized Substrates (e.g., Suzuki-Miyaura Reaction): This classic and robust method involves coupling a halogenated 1-methylisoquinoline with an organoboron reagent (like an arylboronic acid).[10][11][12] This pathway offers predictable outcomes and a broad substrate scope.

This guide will detail the mechanistic underpinnings and provide actionable protocols for both approaches, empowering researchers to select and optimize the best strategy for their specific synthetic targets.

Mechanistic Insights: Understanding the Catalytic Cycle

A deep understanding of the reaction mechanism is crucial for troubleshooting and rational optimization. The choice of catalyst, ligand, base, and solvent is not arbitrary; it is dictated by the requirements of each step in the catalytic cycle.

The Direct C(sp³)–H Arylation Pathway

The direct arylation of the 1-methyl group is a sophisticated process that typically proceeds through a Pd(II)/Pd(IV) catalytic cycle. The nitrogen atom of the isoquinoline ring plays a crucial role as a directing group, facilitating the activation of the adjacent methyl C-H bond.[8][13][14]

The Key Steps:

-

Coordination & C–H Activation: The reaction initiates with the coordination of the isoquinoline's nitrogen atom to a Pd(II) salt (e.g., Pd(OAc)₂). This brings the palladium center into close proximity to the 1-methyl group. The C-H bond is then cleaved, often through a Concerted Metalation-Deprotonation (CMD) pathway, to form a five-membered palladacycle intermediate.[15] This step is typically base-assisted and is often the rate-determining step. The use of additives like pivalic acid can facilitate this process.[16]

-

Oxidative Addition: The aryl halide (Ar-X) then undergoes oxidative addition to the Pd(II)-cyclometalated complex. This forms a high-valent Pd(IV) intermediate. The efficiency of this step depends on the nature of the aryl halide (I > Br > Cl).

-

Reductive Elimination: The final step is the reductive elimination of the arylated product from the Pd(IV) center. This step forms the desired C-C bond and regenerates the active Pd(II) catalyst, allowing the cycle to continue.[9]

The Suzuki-Miyaura Cross-Coupling Pathway

This well-established reaction follows a Pd(0)/Pd(II) catalytic cycle and is a reliable method for forming C-C bonds.[11]

The Key Steps:

-

Oxidative Addition: An active Pd(0) species, often generated in situ from a Pd(II) precatalyst, reacts with a 1-(halomethyl)isoquinoline (or a halo-isoquinoline followed by methylation) via oxidative addition to form a Pd(II) complex.

-

Transmetalation: A base activates the arylboronic acid to form a more nucleophilic boronate species. This species then transfers the aryl group to the palladium center, displacing the halide and forming an arylpalladium(II) complex. This is a critical step where the base plays a vital role.[11]

-

Reductive Elimination: The two organic groups (the isoquinoline methyl and the aryl group) on the palladium center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst.

Experimental Protocols & Data

The following protocols are designed to be self-validating systems. Adherence to stoichiometry, inert atmosphere techniques, and purification methods is critical for reproducibility.

Protocol 1: Direct C(sp³)–H Arylation of 1-Methylisoquinoline with Aryl Bromides

This protocol leverages the directing group capacity of the isoquinoline nitrogen to achieve direct functionalization of the methyl group.

Workflow:

Materials and Reagents:

-

Substrate: 1-Methylisoquinoline

-

Coupling Partner: Aryl bromide (e.g., 4-bromotoluene, 1-bromo-4-methoxybenzene)

-

Catalyst: Palladium(II) acetate (Pd(OAc)₂)

-

Ligand: 1,10-Phenanthroline (or other suitable N,N-bidentate ligand)

-

Base: Potassium carbonate (K₂CO₃), anhydrous

-

Additive: Pivalic acid (PivOH)

-

Solvent: Toluene or 1,4-Dioxane, anhydrous

-

Equipment: Schlenk flask or oven-dried reaction vial with stir bar, heating mantle/block, inert gas line (Argon or Nitrogen), standard glassware for workup and chromatography.

Detailed Step-by-Step Methodology:

-

Vessel Preparation: An oven-dried Schlenk flask containing a magnetic stir bar is placed under an inert atmosphere (Ar or N₂) and allowed to cool to room temperature.

-

Reagent Addition: To the flask, add 1-methylisoquinoline (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), 1,10-phenanthroline (0.06 mmol, 6 mol%), K₂CO₃ (2.0 mmol, 2.0 equiv), and pivalic acid (0.5 mmol, 0.5 equiv).

-

Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

-

Reaction Execution: The flask is sealed and the mixture is heated to 120 °C with vigorous stirring for 12-24 hours.

-

Monitoring: The reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure arylated 1-methylisoquinoline.

Data Summary Table:

| Component | Molar Eq. | Mol % | Role |

| 1-Methylisoquinoline | 1.0 | - | Substrate |

| Aryl Bromide | 1.2 | - | Arylating Agent |

| Pd(OAc)₂ | 0.05 | 5 | Catalyst Precursor |

| 1,10-Phenanthroline | 0.06 | 6 | Ligand (stabilizes Pd) |

| K₂CO₃ | 2.0 | - | Base (facilitates C-H activation) |

| Pivalic Acid | 0.5 | - | Additive (assists CMD pathway)[16] |

| Toluene | - | - | Solvent |

Protocol 2: Suzuki-Miyaura Cross-Coupling of 1-(Bromomethyl)isoquinoline

This protocol provides a reliable alternative, particularly when direct C-H activation is challenging due to substrate electronics or steric hindrance. Note: This requires the prior synthesis of 1-(bromomethyl)isoquinoline from 1-methylisoquinoline via radical bromination (e.g., using NBS), which is outside the scope of this specific protocol.

Materials and Reagents:

-

Substrate: 1-(Bromomethyl)isoquinoline

-

Coupling Partner: Arylboronic acid (e.g., phenylboronic acid, 4-acetylphenylboronic acid)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Base: Sodium carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄)

-

Solvent System: Toluene and Water (or 1,4-Dioxane/Water)

-

Equipment: Standard round-bottom flask with reflux condenser, heating mantle, inert gas line, standard glassware.

Detailed Step-by-Step Methodology:

-

Vessel Preparation: To a round-bottom flask equipped with a stir bar and reflux condenser, add 1-(bromomethyl)isoquinoline (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Ar or N₂) three times.

-

Solvent and Base Addition: Add toluene (6 mL) followed by a 2M aqueous solution of Na₂CO₃ (3 mL). The biphasic mixture should be degassed by bubbling the inert gas through it for 10-15 minutes.

-

Reaction Execution: Heat the mixture to 90 °C with vigorous stirring for 4-8 hours. The reaction should appear as a well-emulsified mixture.

-

Monitoring: Monitor the reaction by TLC, observing the disappearance of the starting material.

-

Workup: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing: Combine the organic layers and wash with water (15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

-

Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired compound.

Data Summary Table:

| Component | Molar Eq. | Mol % | Role |

| 1-(Bromomethyl)isoquinoline | 1.0 | - | Substrate |

| Arylboronic Acid | 1.5 | - | Arylating Agent |

| Pd(PPh₃)₄ | 0.03 | 3 | Catalyst |

| Na₂CO₃ (2M aq.) | ~3.0 | - | Base (activates boronic acid)[11] |

| Toluene/Water | - | - | Biphasic Solvent System |

Field Insights & Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low or No Yield | Inactive catalyst (oxidation of Pd(0) or phosphine ligand); insufficient degassing; wet solvent/reagents. | Ensure strictly anhydrous and anaerobic conditions. Use freshly opened, high-purity reagents. Degas solvents thoroughly. For Suzuki, consider a more robust pre-catalyst/ligand system (e.g., Pd₂(dba)₃ with SPhos or XPhos). |

| Homocoupling of Aryl Partner | For Suzuki: Transmetalation is slow relative to other pathways. For C-H arylation: Side reactions of the aryl halide. | For Suzuki, try a different base (e.g., K₃PO₄ is often more effective than carbonates). Ensure the boronic acid is of high quality, as impurities can promote homocoupling. For C-H arylation, adjust the stoichiometry or temperature. |

| Dehalogenation of Substrate | Presence of protic impurities; catalyst deactivation pathway. | Re-purify starting materials and ensure solvents are rigorously dried. |

| Formation of Side Products | C-H Arylation: Arylation at other positions on the isoquinoline ring. Suzuki: Protodeborylation of the boronic acid. | C-H Arylation: This indicates a lack of selectivity. Screen different directing groups or ligands. Sometimes a lower temperature can improve selectivity at the expense of reaction time. Suzuki: Use the boronic acid as soon as possible after weighing and minimize reaction time once the substrate is consumed. |

References

-

Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Accounts of Chemical Research, 42(8), 1074–1086. [Link]

-

Procter, D. J., et al. (2021). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry, 19, 6651-6668. [Link]

-

Kwong, F. Y., et al. (2021). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 98, 438-460. [Link]

-

Willis, M. C., et al. (2013). Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. Organic Letters, 15(22), 5770–5773. [Link]

-

Chen, G., Shaughnessy, K. H., & Daugulis, O. (2012). Palladium-Catalyzed Asymmetric Arylation of C(sp3)–H Bonds of Aliphatic Amides. Organic Letters, 14(23), 6000–6003. [Link]

-

Patil, S., et al. (2017). Synthesis of new arylated Quinolines by Suzuki cross coupling. ResearchGate. [Link]

-

Daugulis, O., & Zaitsev, V. G. (2005). Heterocycle Formation via Palladium-Catalyzed C–H Functionalization. Angewandte Chemie International Edition, 44(27), 4046-4048. [Link]

-

Sigman, M. S., et al. (2022). Amine-directed Mizoroki–Heck arylation of free allylamines. Chemical Science, 13(28), 8234-8239. [Link]

-

Iosub, V., et al. (2021). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. Molecules, 26(1), 17. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12539-12563. [Link]

-

Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Direct sp3 C—H Bond Activation Adjacent to Nitrogen in Heterocycles. Chemical Reviews, 110(2), 624–655. [Link]

-

Forgione, P., et al. (2012). A one-pot double C-H activation palladium catalyzed route to a unique class of highly functionalized thienoisoquinolines. Organic Letters, 14(11), 2738–2741. [Link]

-

Fagnou, K., et al. (2007). Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. The Journal of Organic Chemistry, 72(11), 3927–3939. [Link]

-

Total Organic Chemistry. (2021). Heck Reaction. YouTube. [Link]

-

Singh, S., et al. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 13(10), 1185-1217. [Link]

-

Ökten, S., et al. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. Journal of Chemical Research, 43(7-8), 274-279. [Link]

-

Fagnou, K., & Lautens, M. (2003). Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides. Angewandte Chemie International Edition, 42(39), 4879-4882. [Link]

-

Maiti, D., et al. (2023). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Catalysts, 13(1), 164. [Link]

-

Daugulis, O. (2005). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. ResearchGate. [Link]

-

Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

-

Kwong, F. Y., et al. (2008). Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. The Journal of Organic Chemistry, 73(19), 7731-7734. [Link]

-

Buchwald, S. L., & Hartwig, J. F. (2012). Palladium-catalyzed N-monoarylation of amidines and a one-pot synthesis of quinazoline derivatives. Organic Letters, 14(14), 3740–3743. [Link]

-

Fagnou, K., et al. (2008). Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. The Journal of Organic Chemistry, 73(7), 2582-2587. [Link]

-

Gaunt, M. J., et al. (2015). Palladium-Catalyzed Directed C(sp3)–H Arylation of Saturated Heterocycles at C-3 Using a Concise Optimization Approach. Angewandte Chemie International Edition, 54(52), 15848-15852. [Link]

-

Yu, J.-Q., et al. (2017). meta-C-H Arylation and Alkylation of Benzylsulfonamide Enabled by a Palladium(II)/Isoquinoline Catalyst. Angewandte Chemie International Edition, 56(28), 8183-8186. [Link]

Sources

- 1. Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. amerigoscientific.com [amerigoscientific.com]

- 5. wisdomlib.org [wisdomlib.org]

- 6. Amine-directed Mizoroki–Heck arylation of free allylamines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization [mdpi.com]

- 14. Palladium‐Catalyzed Directed C(sp3)–H Arylation of Saturated Heterocycles at C‐3 Using a Concise Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

Synthesis of Bioactive Compounds from 5-Bromo-1-methylisoquinoline: Application Notes and Protocols

Introduction: The Isoquinoline Scaffold as a Privileged Motif in Medicinal Chemistry

The isoquinoline core is a prominent heterocyclic framework deeply embedded in the landscape of medicinal chemistry and natural product synthesis.[1] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] The inherent structural features of the isoquinoline ring system allow for diverse functionalization, enabling the fine-tuning of physicochemical properties and biological targets. Among the various substituted isoquinolines, 5-Bromo-1-methylisoquinoline emerges as a particularly valuable and versatile starting material for the synthesis of novel bioactive compounds. The presence of the bromine atom at the C-5 position provides a reactive handle for a variety of powerful cross-coupling reactions, while the methyl group at the C-1 position can influence the molecule's conformation and interaction with biological targets. This guide provides a detailed exploration of synthetic pathways to generate bioactive molecules from 5-Bromo-1-methylisoquinoline, with a focus on practical, field-proven protocols and the underlying mechanistic principles.

Core Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling Reactions